molecular formula C9H6BrNO3 B1637200 2-(2-Bromo-4-cyanophenoxy)acetic acid

2-(2-Bromo-4-cyanophenoxy)acetic acid

Cat. No.: B1637200
M. Wt: 256.05 g/mol
InChI Key: QBISRFMWUNGCDA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-cyanophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative characterized by a bromine atom at the ortho position and a cyano group at the para position on the aromatic ring. Its molecular formula is C₉H₅BrN₂O₃, with a molecular weight of 285.06 g/mol. The compound features a phenoxyacetic acid backbone, where the acetic acid moiety is linked to the aromatic ring via an ether oxygen.

Synthesis: While direct evidence for its synthesis is absent in the provided data, analogous compounds (e.g., 2-(4-bromo-2-chlorophenoxy)acetic acid ) are typically synthesized via Williamson ether synthesis, involving the reaction of 2-bromo-4-cyanophenol with chloroacetic acid under basic conditions.

Applications: Phenoxyacetic acids are intermediates in pharmaceutical and agrochemical synthesis. The cyano group enhances reactivity, making the compound valuable for further functionalization, such as in the synthesis of heterocycles or bioactive molecules .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-(2-bromo-4-cyanophenoxy)acetic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3H,5H2,(H,12,13)

InChI Key

QBISRFMWUNGCDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Br)OCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares substituent effects and electronic properties of 2-(2-bromo-4-cyanophenoxy)acetic acid with similar phenoxyacetic acids:

Compound Name Substituents (Position) Electronic Effects Molecular Weight (g/mol) Key Structural Features
This compound Br (ortho), CN (para) Strong EWG (CN), moderate EWG (Br) 285.06 Phenoxy linkage, planar cyano group
2-(4-Bromo-2-chlorophenoxy)acetic acid Br (para), Cl (ortho) Moderate EWG (Cl, Br) 265.49 Steric hindrance at ortho-Cl
2-(4-Bromo-2-isopropylphenoxy)acetic acid Br (para), iPr (ortho) EWG (Br), EDG (iPr) 273.13 Bulky isopropyl group
2-(4-Bromo-2-methylphenoxy)acetic acid Br (para), Me (ortho) EWG (Br), EDG (Me) 229.06 Methyl enhances lipophilicity

Key Observations :

  • Cyano Group: The para-cyano group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the acetic acid moiety compared to chloro or bromo substituents alone. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Phenoxy Linkage: The ether oxygen in phenoxyacetic acids (vs. direct phenyl-acetic acid linkage) reduces electron density on the aromatic ring, further increasing acidity compared to non-phenoxy analogs .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property This compound (Inferred) 2-(4-Bromo-2-chlorophenoxy)acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Melting Point ~380–390 K (estimated) Not reported 386.3–387.2 K
Acidity (pKa) ~2.5–3.0 (stronger due to CN) ~3.0–3.5 ~3.8–4.2 (weaker due to OMe)
Hydrogen Bonding O–H⋯O/N interactions (dimers) O–H⋯O dimers O–H⋯O dimers (R₂²(8) motif)
  • Acidity: The cyano group’s strong electron-withdrawing nature lowers the pKa of the acetic acid group compared to methoxy (EDG) or chloro (mild EWG) substituents .
  • Crystal Packing: Analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds . The target compound likely exhibits similar behavior but with altered bond angles due to steric effects from ortho-bromo and para-cyano groups.

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